1-(difluoromethyl)-4-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethyl)-4-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N/c1-7-3-2-4-9-8(7)5-6-13(9)10(11)12/h2-6,10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRJYCAXREKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Difluoromethyl 4 Methyl 1h Indole and Analogous Structures
Direct N-Difluoromethylation Strategies for Indole (B1671886) Derivatives
Direct N-difluoromethylation involves the formation of a bond between the indole nitrogen and a difluoromethyl group in a single synthetic step. A primary approach within this category is the utilization of difluorocarbene (:CF2), a highly reactive intermediate.
Utilization of Difluorocarbene and its Precursors in N-Functionalization
Difluorocarbene is a versatile C1 synthon that can react with various nucleophiles, including the nitrogen atom of indoles, to form difluoromethylated products. acs.org The generation of this transient species in situ from stable precursors is key to its synthetic utility.
Difluorocarbene is typically generated from precursors through thermal, basic, or metal-mediated decomposition. Common precursors include sodium chlorodifluoroacetate (ClCF2COONa), trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), and halogenated methanes like chlorodifluoromethane (B1668795) (Freon-22). researchgate.netresearchgate.netresearchgate.net
The general mechanism for generation from reagents like ClCF2COONa involves decarboxylation upon heating to yield a difluorocarbanion, which then expels a chloride ion to form difluorocarbene.
Generation from ClCF2COONa: ClCF₂COONa → ClCF₂⁻ + CO₂ ClCF₂⁻ → :CF₂ + Cl⁻
Once generated, the electron-deficient difluorocarbene is readily attacked by the lone pair of electrons on the indole nitrogen, a nucleophilic center. acs.org This forms a nitrogen ylide intermediate. Subsequent protonation of this ylide by a proton source in the reaction mixture yields the final N-difluoromethylindole product.
Reactivity with Indole: Indole-NH + :CF₂ → [Indole-N⁺H-CF₂⁻] (Ylide Intermediate) [Indole-N⁺H-CF₂⁻] + H⁺ → Indole-N-CHF₂
This pathway highlights the electrophilic nature of difluorocarbene and its utility in direct N-functionalization.
Chlorodifluoromethane (CHClF₂, Freon-22) is an inexpensive and readily available precursor for difluorocarbene. researchgate.net Its use in the N-difluoromethylation of indoles has been demonstrated, particularly under phase-transfer catalysis conditions. researchgate.net The reaction typically involves treating the indole with Freon-22 in the presence of a strong base, such as aqueous sodium hydroxide (B78521), and a phase-transfer catalyst.
The scope of this method has been explored with various substituted indoles. researchgate.netuniv.kiev.ua Studies have shown that indoles bearing both electron-donating and electron-withdrawing substituents can undergo N-difluoromethylation. univ.kiev.ua However, the stability of the resulting products can be a significant limitation. N-difluoromethylindoles, especially those with electron-donating groups, can be sensitive to acidic conditions and may undergo autocatalytic decomposition during storage. researchgate.net In contrast, the presence of electron-withdrawing substituents, such as cyano or nitro groups, tends to increase the stability of the N-difluoromethylindole products. researchgate.net
Another limitation is the environmental concern associated with Freon-22. Although it has a low ozone depletion potential (0.05), its use is regulated in many countries, prompting the search for alternative reagents. researchgate.netresearchgate.net
| Reagent | Conditions | Advantages | Limitations |
| **Freon-22 (CHClF₂) ** | Strong base (e.g., NaOH), Phase-Transfer Catalyst | Inexpensive, readily available | Product instability with electron-donating groups, environmental regulations |
| ClCF₂COONa | Heat, often with a catalyst | Solid, easier to handle than gaseous Freon-22 | Requires higher temperatures |
| TMSCF₃ | Fluoride source (e.g., NaI) | Effective for less-reactive substrates | Requires a large excess of reagent, potential for side reactions |
Radical-Mediated N-Difluoromethylation of Indoles
An alternative to carbene-based methods is the use of radical-mediated processes. These reactions involve the generation of a difluoromethyl radical (•CF₂H), which then reacts with the indole nucleus. While C-H difluoromethylation at the C2 or C3 position is more commonly reported, pathways leading to N-difluoromethylation are also being explored. rsc.orgrsc.orgrsc.org
Photoredox Catalysis in Radical Difluoromethylation
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. This strategy is effective for creating CF2H-containing compounds. In a typical photoredox cycle for difluoromethylation, a photocatalyst, upon excitation by visible light, becomes a potent single-electron oxidant or reductant.
This excited photocatalyst can then interact with a suitable difluoromethyl radical precursor. For example, an excited photocatalyst can reduce a precursor like bromodifluoroacetate or a difluoromethyl sulfone, leading to the formation of the •CF₂H radical. rsc.org
Illustrative Photoredox Cycle:
Excitation: Photocatalyst (PC) + hν → PC*
Reductive Quenching: PC* + Indole-NH → [PC]⁻• + [Indole-NH]⁺•
Radical Generation: [PC]⁻• + X-CF₂H → PC + X⁻ + •CF₂H
Radical Coupling: [Indole-NH]⁺• + •CF₂H → Indole-N⁺H-CF₂H → Indole-N-CHF₂ + H⁺
This approach offers a milder alternative to traditional radical initiation methods that often require high temperatures or harsh reagents. acs.org The functional group tolerance is generally high, allowing for the late-stage functionalization of complex molecules. nih.gov
Single Electron Transfer (SET) Mechanisms in N-Difluoromethylation
The foundation of photoredox catalysis and other radical-mediated reactions is the process of single electron transfer (SET). numberanalytics.com SET involves the transfer of a single electron from a donor molecule to an acceptor molecule, generating radical ions. numberanalytics.com
In the context of N-difluoromethylation of indoles, an SET event can initiate the reaction cascade. For instance, an electron donor can transfer an electron to a difluoromethyl precursor, causing its fragmentation into a difluoromethyl radical and an anion. Alternatively, an electron can be transferred from the indole nitrogen to an acceptor, forming an indole radical cation. rsc.orgnumberanalytics.com
A plausible SET mechanism can be initiated by the formation of an electron donor-acceptor (EDA) complex between an indole derivative and a difluoromethyl radical precursor, such as a difluoromethyl tetrazole sulfone. rsc.org Upon photoirradiation, this EDA complex can facilitate a single electron transfer, generating a difluoromethyl radical and an indole radical cation, which then combine to form the N-difluoromethylated product. rsc.org This catalyst-free approach highlights the power of SET in forging C-N bonds under mild, light-induced conditions. rsc.org
| Method | Key Features | Reagents/Catalysts | Mechanism |
| Photoredox Catalysis | Mild conditions, visible light, high functional group tolerance | Photocatalysts (e.g., Iridium, Ruthenium complexes), CF₂H radical precursors | Generation of •CF₂H radical via excited state photocatalyst |
| EDA Complex Formation | Catalyst-free, initiated by light | Electron-rich indoles, electron-poor CF₂H precursors | Photoinduced single electron transfer within the EDA complex |
Electrochemical Approaches to N-Difluoromethylation of Indoles
The introduction of a difluoromethyl group at the N-1 position of the indole ring, yielding structures like 1-(difluoromethyl)-4-methyl-1H-indole, is a significant synthetic goal. While traditional chemical methods exist for N-difluoromethylation, electrochemical strategies offer a promising green alternative by minimizing reagent waste and avoiding harsh conditions. univ.kiev.uaresearchgate.net Although direct electrochemical N-difluoromethylation of indoles is a developing field, the foundational principles have been largely established through studies on C-H difluoromethylation. rsc.org
Catalyst-Free and Oxidant-Free Methodologies
A key advantage of electrosynthesis is the ability to conduct reactions without the need for external chemical catalysts or oxidants. acs.org In a typical catalyst-free and oxidant-free electrochemical setup for difluoromethylation, an undivided cell equipped with simple electrodes (such as carbon plates or platinum foil) is used. rsc.orgresearchgate.net The reaction is driven by passing a constant current through a solution containing the indole substrate and a difluoromethyl source, most commonly sodium difluoromethanesulfinate (HCF₂SO₂Na). rsc.orgcolab.ws
| Parameter | Condition |
| Cell Type | Undivided Cell |
| Anode | Carbon Plate (1.0 cm x 1.0 cm) |
| Cathode | Platinum Plate (1.0 cm x 1.0 cm) |
| Current | Constant Current (10.0 mA) |
| Solvent | CH₃CN/H₂O (9:1, 0.1 M) |
| CF₂H Source | HCF₂SO₂Na (Sodium difluoromethanesulfinate) |
| Temperature | Room Temperature |
| Atmosphere | Air |
| Representative conditions for catalyst- and oxidant-free electrochemical C-2 difluoromethylation of indoles, which forms the basis for potential N-difluoromethylation approaches. rsc.org |
Investigation of Radical Pathways in Electrochemical Processes
Strong evidence suggests that electrochemical difluoromethylation proceeds through a radical-mediated pathway. rsc.orgrsc.org Mechanistic investigations, including cyclic voltammetry (CV) and control experiments, have been instrumental in elucidating this process. CV analysis of sodium difluoromethanesulfinate reveals an irreversible oxidative wave, consistent with the generation of a radical species upon single-electron transfer at the anode. rsc.org
Furthermore, the involvement of a difluoromethyl radical is substantiated by radical-trapping experiments. When radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or butylated hydroxytoluene (BHT) are introduced into the reaction mixture, the difluoromethylation reaction is significantly inhibited or completely suppressed. mdpi.comnih.gov This indicates that the electrochemically generated •CF₂H radical is a crucial intermediate in the reaction mechanism. rsc.orgacs.org
Regioselective Difluoromethylation at Specific Positions of the Indole Core
Achieving regioselectivity—the ability to functionalize a specific position on the indole ring—is paramount for the synthesis of well-defined isomers and for establishing structure-activity relationships in medicinal chemistry. Methodologies have been developed to selectively target the C-2 and C-3 positions, which are the most electronically activated sites, as well as more challenging remote positions.
C-2 Difluoromethylation of Indoles
The C-2 position of the indole nucleus is a common target for functionalization. Several effective strategies have been developed for its regioselective difluoromethylation. One prominent method involves a copper(II)-catalyzed process. rsc.org This approach utilizes HCF₂SO₂Na as the difluoromethyl source in the presence of a copper catalyst (e.g., Cu(OTf)₂) and an oxidant like K₂S₂O₈. rsc.orgmdpi.com The reaction demonstrates good functional group tolerance and provides C-2 difluoromethylated indoles in moderate to good yields. rsc.org
As a greener alternative, the catalyst-free electrochemical method described previously has proven highly effective for C-2 difluoromethylation. rsc.org By leveraging direct electrolysis, this method avoids the use of metal catalysts and chemical oxidants entirely, offering excellent C-2 selectivity for a wide range of indole derivatives. rsc.orgcolab.ws The reaction is believed to proceed via the addition of the electro-generated •CF₂H radical to the C-2 position of the indole, followed by an oxidative rearomatization step. rsc.org Organic photoredox catalysis has also emerged as a metal-free strategy for direct C-2 difluoromethylation, often using O₂ as a green oxidant. nih.govnih.gov
| Substrate (Indole Derivative) | Method | Yield (%) |
| 1-Methylindole | Electrochemical | 85 |
| 1-Benzylindole | Electrochemical | 75 |
| 5-Bromo-1-methylindole | Electrochemical | 81 |
| 5-Chloro-1-methylindole | Electrochemical | 78 |
| 1,5-Dimethylindole | Electrochemical | 83 |
| Methyl 1-methyl-1H-indole-5-carboxylate | Electrochemical | 65 |
| 1-Methyl-5-(trifluoromethyl)indole | Electrochemical | 55 |
| Selected yields for the electrochemical C-2 difluoromethylation of various indole substrates. rsc.org |
C-3 Difluoromethylation via Friedel-Crafts Type Reactions
The C-3 position of indole is the most nucleophilic carbon, making it highly reactive towards electrophiles in Friedel-Crafts type reactions. nih.gov This inherent reactivity has been widely exploited for C-3 alkylation and acylation. rsc.orgyoutube.com The reaction is typically catalyzed by a Lewis acid, such as copper(II) triflate (Cu(OTf)₂) or ytterbium(III) triflate (Yb(OTf)₃), which activates an electrophilic reagent. rsc.orgnih.gov
For C-3 difluoromethylation, this strategy would involve the reaction of the indole with a suitable electrophilic difluoromethyl-containing species. While direct difluoromethylation via a Friedel-Crafts reaction presents challenges due to the nature of difluoromethylating agents, the principle is applied in the alkylation of indoles with substrates bearing a CF₂H group. mdpi.com For example, the reaction of indole with difluoromethyl carbinols or related electrophiles under Lewis acidic conditions can lead to the formation of a C-C bond at the C-3 position, thereby introducing the desired difluoromethylated fragment. nih.gov
Remote C-H Difluoromethylation Strategies (if applicable to indole or related systems)
While the C-2 and C-3 positions of indole are readily functionalized, achieving difluoromethylation at the more remote C-4, C-5, C-6, or C-7 positions of the benzene (B151609) ring portion is a significant synthetic challenge. These positions are less reactive, and direct electrophilic or radical attack is disfavored. Consequently, remote C-H functionalization strategies typically rely on the use of a directing group.
In this approach, a functional group is temporarily installed, often on the indole nitrogen, which can coordinate to a transition metal catalyst. This coordination brings the catalyst into close proximity to a specific remote C-H bond (e.g., at C-4 or C-7), enabling its selective activation and subsequent functionalization. While this directing group strategy is a powerful and expanding area of C-H activation chemistry, its specific application for the direct remote difluoromethylation of the indole core is still an emerging area of investigation. The development of such methods would provide crucial access to novel isomers of difluoromethylated indoles for biological evaluation.
Transition Metal-Catalyzed Difluoromethylation of Indole Derivatives
Transition metal catalysis offers a powerful platform for the selective formation of C-CF2H bonds. Various metals, including palladium, copper, and other emerging catalysts, have been successfully employed for the difluoromethylation of indoles and related heterocycles. rsc.orgmdpi.com
Palladium-catalyzed cross-coupling reactions represent a versatile strategy for the synthesis of difluoromethylated arenes. bohrium.com These reactions typically involve the coupling of an aryl halide or triflate with a difluoromethyl source. While direct palladium-catalyzed C-H difluoromethylation of indoles is an emerging area, related cross-coupling approaches provide a foundational understanding. For instance, palladium complexes can catalyze the coupling of arylboronic acids with difluoromethylarenes. researchgate.net A general challenge in palladium catalysis is the oxidative addition of C-F bonds, which can be facilitated by additives like lithium iodide. mdpi.com In the context of synthesizing this compound, a plausible palladium-catalyzed approach would involve the coupling of a 4-methyl-1H-indole precursor, appropriately functionalized at the N1 position with a leaving group, with a difluoromethyl-containing coupling partner. The development of palladium difluorocarbene catalytic cycles offers a promising avenue, utilizing inexpensive industrial raw materials like chlorodifluoromethane (ClCF2H) as the difluorocarbene precursor. chinesechemsoc.org
| Reaction Type | Key Features | Potential Application for this compound | References |
|---|---|---|---|
| Cross-coupling with Arylboronic Acids | Couples arylboronic acids with difluoromethylarenes. | Coupling of 1-boryl-4-methylindole with a difluoromethyl electrophile. | researchgate.net |
| C-F Bond Activation | Utilizes additives like LiI to promote oxidative addition of C-F bonds. | Direct coupling of 4-methylindole (B103444) with a difluoromethyl source via C-N bond formation. | mdpi.com |
| Palladium Difluorocarbene Catalysis | Generates a difluorocarbene intermediate from sources like ClCF2H. | Insertion of difluorocarbene into the N-H bond of 4-methylindole. | chinesechemsoc.org |
Copper-mediated reactions have emerged as a practical and cost-effective alternative for difluoromethylation. rsc.orgnih.gov These methods often exhibit high functional group tolerance and can be applied to a broad range of substrates. A notable approach involves the copper(II)-catalyzed C-2 difluoromethylation of indole derivatives using sodium difluoromethylsulfinate (HCF2SO2Na) as the difluoromethyl source. rsc.org While this method targets the C-2 position, modifications to the ligand environment or the use of N-protected indoles could potentially direct the reaction to the N-1 position.
Another significant copper-mediated strategy involves the cross-coupling of aryl iodides with difluoromethyltrimethylsilane (TMSCF2H) in the presence of copper(I) iodide and cesium fluoride. nih.gov This method is effective for a range of aryl iodides, including those with electron-donating and sterically hindering groups. For the synthesis of this compound, this would entail the use of 1-iodo-4-methyl-1H-indole as a substrate, although the synthesis and stability of such a precursor would need to be considered. More recent advancements have demonstrated copper-catalyzed difluoromethylation of alkyl halides, a process enabled by aryl radical activation of carbon-halogen bonds, expanding the scope of copper-catalyzed difluoromethylation reactions. chemrxiv.orgresearchgate.net
| Difluoromethylating Reagent | Catalyst/Promoter | Substrate Scope | Key Advantages | References |
|---|---|---|---|---|
| HCF2SO2Na | Cu(II) complex | Various indole derivatives (C-2 selectivity) | Excellent C-2 selectivity, broad substrate scope. | rsc.org |
| TMSCF2H | CuI/CsF | Aryl and vinyl iodides | High yield, good functional group tolerance. | nih.gov |
| ICF2CO2Et | Copper catalyst | Propargylamide-substituted indoles | Radical cascade cyclization process. | rsc.org |
| Difluoromethyl zinc reagent | Copper catalyst with aryl radical initiator | Alkyl iodides | Applicable to late-stage modification. | chemrxiv.orgresearchgate.net |
Beyond palladium and copper, other transition metals are showing promise in the difluoromethylation of heterocycles. Nickel catalysts, for example, are known for their ability to cleave traditionally unreactive bonds and could offer alternative pathways for the difluoromethylation of indoles.
Rhodium(III) and Iridium(III) catalysts have been effectively used for the C7-alkylation of indolines with diazo compounds, demonstrating their utility in C-H functionalization of the indole core. nih.gov While not direct difluoromethylation, these methods highlight the potential of Rh and Ir to direct reactions to specific positions on the indole ring system. sci-hub.se Further development in this area could lead to novel C-H difluoromethylation strategies for indoles, potentially offering unique regioselectivity.
Novel Difluoromethylating Reagents and Their Chemical Reactivity Profiles
The advancement of difluoromethylation methodologies is intrinsically linked to the development of new, efficient, and user-friendly difluoromethylating reagents. chinesechemsoc.orgrsc.org
A significant challenge in difluoromethylation chemistry has been the instability of many difluoromethylating reagents. Recent research has focused on the design and synthesis of bench-stable, solid reagents that are easier to handle and store. acs.org
One such reagent is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), an air-stable, free-flowing white powder. nih.gov This reagent has been shown to be effective for the difluoromethylation of a range of nitrogen-containing heteroarenes. nih.gov Another class of bench-stable reagents includes dihydroquinazolinone derivatives, which can be synthesized on a gram-scale from commercially available starting materials. acs.orgnih.gov These reagents have been successfully applied in the visible-light-enabled hydrodifluoromethylation of alkenes. acs.orgnih.gov
Difluoromethyl phenoxathiinium tetrafluoroborate (B81430) has been reported as a versatile and bench-stable reagent capable of acting as a source of difluoromethyl radicals, cations, or difluorocarbene, depending on the reaction conditions. researchgate.net Furthermore, difluoromethyltrimethylsilane (TMSCHF2) is a commercially available and convenient liquid source for the difluoromethyl group. univie.ac.at
| Reagent | Chemical Formula | Physical State | Key Features | References |
|---|---|---|---|---|
| Zinc difluoromethanesulfinate | Zn(SO2CF2H)2 | White powder | Air-stable, free-flowing. | nih.gov |
| Dihydroquinazolinone derivative | - | Solid | Synthesized from commercially available materials. | acs.orgnih.gov |
| Difluoromethyl phenoxathiinium tetrafluoroborate | PT-CF2H+BF4− | Solid | Versatile source of ·CF2H, CF2H+, and :CF2. | researchgate.net |
| Difluoromethyltrimethylsilane | (CH3)3SiCF2H | Liquid | Commercially available, convenient to handle. | univie.ac.at |
The choice of difluoromethylating reagent significantly impacts the reactivity and selectivity of the reaction. Reagents can be broadly classified based on their mode of action: nucleophilic, electrophilic, or radical. rsc.org
Nucleophilic Reagents: Reagents like TMSCF2H, upon activation with a Lewis base, can act as a source of the difluoromethyl anion (or its synthetic equivalent). univie.ac.at These are suitable for reactions with electrophilic substrates.
Electrophilic Reagents: Reagents such as S-(difluoromethyl)diarylsulfonium salts are designed to deliver a difluoromethyl cation equivalent to nucleophilic substrates.
Radical Precursors: Many modern difluoromethylating reagents, including Zn(SO2CF2H)2 and certain sulfone derivatives, generate a difluoromethyl radical (•CF2H) under thermal or photochemical conditions. nih.govrsc.org Radical difluoromethylation is particularly effective for the functionalization of electron-rich heterocycles like indoles.
The regioselectivity of indole difluoromethylation is highly dependent on the reaction mechanism. Radical additions often favor the C2 or C3 position due to the stability of the resulting radical intermediate. In contrast, N-difluoromethylation, as required for the synthesis of this compound, is typically achieved through nucleophilic substitution on an N-anionic indole or by reaction with a difluorocarbene precursor. researchgate.netuniv.kiev.ua
For instance, the direct N-difluoromethylation of various indole derivatives has been achieved using chlorodifluoromethane (Freon-22) under phase-transfer catalysis conditions, showcasing a direct route to N-difluoromethylated indoles. researchgate.netuniv.kiev.ua Electrochemical methods using sodium difluoromethanesulfinate have also been developed for the C-2 difluoromethylation of indoles, offering a green and catalyst-free alternative. rsc.org
The reactivity of different reagents can be compared based on their performance under specific conditions. For example, while [difluoro(phenylthio)methyl]trimethylsilane shows good reactivity with aldehydes, its effectiveness with ketones is lower. cas.cn This highlights the importance of matching the reagent to the specific substrate and desired transformation.
Sustainable and Green Chemistry Principles in Difluoromethylation of Indoles
Modern synthetic chemistry emphasizes the use of green chemistry principles to minimize environmental impact. In the context of difluoromethylating indoles, this involves employing milder reaction conditions, reducing waste, and avoiding toxic reagents and catalysts. Key strategies include the use of visible light as a renewable energy source, performing reactions in aqueous media, and developing catalyst-free and oxidant-free systems.
Visible light photoredox catalysis has emerged as a powerful and sustainable tool for initiating radical reactions under mild conditions. acs.org This approach avoids the need for high temperatures and harsh reagents, aligning with green chemistry principles.
One notable method involves the photoinduced, catalyst-free difluoromethylation–cyclization of indole derivatives. rsc.orgresearchgate.net This reaction can be activated by forming an electron donor–acceptor (EDA) complex between the indole derivative and a difluoromethylating agent, such as difluoromethyl tetrazole sulfone. rsc.orgresearchgate.net Upon irradiation with visible light, this complex facilitates a single-electron transfer (SET) to generate a difluoromethyl radical, which then reacts with the indole. rsc.orgresearchgate.net This process is distinguished by its mild, additive-free, and transition-metal-free conditions. researchgate.net
Another visible-light-induced method utilizes [bis(difluoroacetoxy)iodo]benzene as a difluoromethylation reagent for 1-acryloyl-2-cyanoindoles. thieme-connect.com This catalyst-free radical cascade reaction proceeds efficiently under blue LED irradiation to produce difluoroalkylated pyrrolo[1,2-a]indolediones. thieme-connect.com Mechanistic studies, including light on/off experiments, confirm that light is essential for the reaction, which proceeds via a radical mechanism. thieme-connect.com
| Methodology | Reagents | Conditions | Key Features | Yield |
| Photoinduced EDA Complex | Indole derivatives, Difluoromethyl tetrazole sulfone | Visible light | Catalyst-free, Additive-free, Transition-metal-free | Not specified |
| Radical Cascade Cyclization | 1-Acryloyl-2-cyanoindoles, [Bis(difluoroacetoxy)iodo]benzene | Blue LEDs, THF | Catalyst-free, Mild conditions | Up to 96% thieme-connect.com |
Performing organic reactions in water is a primary goal of green chemistry, as it reduces reliance on volatile and often toxic organic solvents. A method for the N-difluoromethylation of various substituted indoles has been developed using chlorodifluoromethane (Freon-22) as the difluoromethylating agent in a biphasic system with aqueous potassium hydroxide (KOH). researchgate.netuniv.kiev.ua
In this procedure, a vigorously stirred mixture of the indole in a solvent like dichloromethane (B109758) (CH2Cl2) is treated with 50% aqueous KOH while bubbling chlorodifluoromethane gas through the mixture. researchgate.net The reaction is exothermic, with the temperature rising to 45-50 °C. researchgate.net For certain indole derivatives, a phase-transfer catalyst can be added to facilitate the reaction. researchgate.net This method has been successfully applied to indoles with both electron-donating (e.g., methyl, methoxy) and electron-withdrawing (e.g., bromo, cyano, nitro) substituents. researchgate.netuniv.kiev.uaresearchgate.net
| Substrate | Reagents | Conditions | Key Features | Reference |
| Indoles with electron-donating or -withdrawing groups | Chlorodifluoromethane (CF2ClH), 50% aq. KOH, CH2Cl2 | Vigorous stirring, 45-50 °C | Use of aqueous medium, Phase-transfer catalysis applicable | researchgate.netuniv.kiev.ua |
Developing synthetic routes that eliminate the need for catalysts and external oxidants is a significant advancement in sustainable chemistry, as it simplifies purification processes and reduces waste.
Electrochemical Methods: An efficient and green electrochemical method has been developed for the C-2 difluoromethylation of indoles. rsc.org This process uses sodium difluoromethanesulfinate (HCF2SO2Na) as the difluoromethylating reagent and employs an electric current as a traceless redox agent, completely avoiding chemical oxidants. rsc.orgcolab.ws The reaction is operationally simple, proceeds at room temperature, and has been successfully scaled up, yielding difluoromethylated indoles in moderate to good yields. rsc.org Cyclic voltammetry studies suggest the transformation likely proceeds through a radical pathway. rsc.org This electrochemical approach has also been used for the dearomatization of indoles to create fluorine-containing spirocyclic indolines under oxidant-free conditions. acs.org
Photoinduced Methods: As mentioned previously, several visible-light-induced difluoromethylation reactions proceed without a catalyst. The formation of an EDA complex between an indole and a reagent like difluoromethyl tetrazole sulfone allows the reaction to be initiated by light alone. rsc.orgresearchgate.net This photochemical strategy is driven by the activity of the EDA complex, making it a viable catalyst-free approach. researchgate.net Similarly, the reaction of 1-acryloyl-2-cyanoindoles with [bis(difluoroacetoxy)iodo]benzene under blue light is also catalyst-free. thieme-connect.com
| Methodology | Reagents | Conditions | Key Features | Yield |
| Electrochemical Oxidation | Indole derivatives, Sodium difluoromethanesulfinate | Room temperature, Undivided cell | Catalyst-free, Oxidant-free, Scalable | Moderate to good rsc.org |
| Photoinduced EDA Complex | Indole derivatives, Difluoromethyl tetrazole sulfone | Visible light | Catalyst-free, Oxidant-free, Additive-free | Not specified rsc.org |
| Visible-Light Radical Cascade | 1-Acryloyl-2-cyanoindoles, [Bis(difluoroacetoxy)iodo]benzene | Blue LEDs | Catalyst-free, Oxidant-free | Up to 96% thieme-connect.com |
Reactivity and Chemical Transformations of 1 Difluoromethyl 4 Methyl 1h Indole Derivatives
Stability and Reactivity of the N-Difluoromethyl Moiety under Diverse Reaction Conditions
The N-difluoromethyl group is generally considered a robust and stable motif, capable of withstanding a wide range of reaction conditions. Research on analogous N-trifluoromethyl (N-CF3) indoles has demonstrated remarkable stability under both strongly acidic and basic conditions. For instance, N-CF3 indoles have been successfully synthesized using the Fischer indole (B1671886) synthesis, which employs strong acids like H2SO4 at elevated temperatures. nih.gov This suggests that the N-CHF2 group in 1-(difluoromethyl)-4-methyl-1H-indole would also be stable under similar acidic environments.
Furthermore, studies have shown that N-CF3 hydrazines, precursors to N-CF3 indoles, are compatible with various reagents, including strong bases and conditions required for modern metal-catalyzed cross-coupling reactions. nih.gov This high level of stability is attributed to the electronic properties of the fluorinated methyl group. The N-CHF2 group is strongly electron-withdrawing, which can decrease the nucleophilicity of the indole nitrogen and alter the reactivity of the entire indole ring system. The stability of N-difluoromethyl indoles containing electron-donating groups can be lower, sometimes requiring the addition of a stabilizer like triethylamine (B128534) during purification by flash chromatography to prevent decomposition. researchgate.net
While generally stable, the reactivity of the N-CHF2 group itself is an area of ongoing investigation. Its stability allows for a wide array of chemical modifications to be performed on the indole scaffold without compromising the integrity of this key functional group.
Functional Group Interconversions at the Indole Ring
The presence of the N-CHF2 group modifies the electronic landscape of the indole ring, influencing the regioselectivity and feasibility of functional group interconversions.
Elaboration at C-2, C-3, and other Ring Positions
The C-3 position of indole is typically the most nucleophilic and prone to electrophilic substitution. chemrxiv.org This reactivity is generally retained in N-difluoromethylated indoles. Various C-3 functionalizations, such as alkylations, are expected to proceed, although the electron-withdrawing nature of the N-CHF2 group might modulate the reaction rates compared to N-alkyl or N-H indoles.
Functionalization at the C-2 position is also a key transformation. An electrochemical method for the C-2 difluoromethylation of various indole derivatives has been developed, indicating that this position is accessible for radical reactions. rsc.org For this compound, further elaboration at C-2 could be achieved through methods like lithiation followed by quenching with an electrophile, a common strategy for C-2 functionalization of N-substituted indoles.
Directing group strategies can be employed for functionalization at other positions of the indole ring. For example, a transient directing group approach has been used for the copper-mediated C-4 sulfonylation of indoles, although this would compete with the existing 4-methyl group in the target molecule. acs.org Nevertheless, this highlights the potential for regioselective C-H activation on the benzene (B151609) portion of the N-difluoromethylated indole core.
Reactions Involving the 4-Methyl Group
The 4-methyl group on the indole ring behaves as a typical benzylic methyl group and is susceptible to various transformations. These reactions provide a handle for further molecular elaboration without disturbing the core heterocyclic structure.
One common reaction is oxidation. Benzylic methyl groups can be oxidized to aldehydes, carboxylic acids, or alcohols using a range of oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). imperial.ac.uk The specific product depends on the choice of reagent and reaction conditions.
Another potential transformation is benzylic halogenation, typically using N-bromosuccinimide (NBS) under radical conditions (e.g., with AIBN or light). This would convert the 4-methyl group to a 4-(bromomethyl) group, which is a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.
The following table summarizes potential transformations for the 4-methyl group:
| Reaction Type | Reagent(s) | Potential Product |
| Oxidation | KMnO4 or CrO3 | 1-(Difluoromethyl)-1H-indole-4-carboxylic acid |
| Oxidation | SeO2 | 1-(Difluoromethyl)-1H-indole-4-carbaldehyde |
| Halogenation | NBS, AIBN | 4-(Bromomethyl)-1-(difluoromethyl)-1H-indole |
Cascade Reactions and Multi-Component Systems Incorporating Difluoromethylated Indoles
Difluoromethylated indoles are valuable building blocks in cascade and multi-component reactions (MCRs), which allow for the rapid construction of complex molecular architectures from simple precursors. nih.gov The indole nucleus is a common participant in such reactions due to its inherent reactivity. nih.govresearchgate.net
For instance, visible light-induced radical cascade reactions have been developed for the difluoromethylation and cyclization of unactivated alkenes tethered to heterocyclic systems, including indoles. nih.gov A derivative of this compound with an appropriate alkene tether could undergo such a transformation to generate complex polycyclic indole structures. rsc.org
Multi-component reactions often exploit the nucleophilicity of the indole C-3 position. It is plausible that this compound could participate in MCRs, reacting with aldehydes and other components to form diverse heterocyclic systems. nih.gov The development of cascade reactions involving the defluorofunctionalization of trifluoromethylarenes also points towards the potential for complex transformations involving fluorinated motifs. acs.org
Stereoselective and Enantioselective Transformations of Difluoromethylated Indole Scaffolds
The synthesis of chiral indole derivatives is of significant interest in medicinal chemistry. nih.gov Catalytic asymmetric Friedel-Crafts reactions are a powerful method for the enantioselective alkylation of the indole C-3 position. nih.govmdpi.com These reactions typically employ a chiral catalyst, either a metal complex or an organocatalyst, to control the stereochemical outcome.
Given the stability of the N-CHF2 group, this compound is expected to be a suitable substrate for such enantioselective transformations. For example, its reaction with electrophiles like β,γ-unsaturated α-ketoesters in the presence of a chiral phosphoric acid or a chiral metal complex could lead to the formation of optically active C-3 substituted indole derivatives. nih.gov
Furthermore, visible-light-induced dearomative annulation reactions have been used to create fused and spiro-indoline scaffolds with high stereoselectivity. acs.org These photocatalytic methods, often involving dual catalysis systems, could be applied to N-difluoromethylated indoles to generate novel, complex, and chiral three-dimensional structures.
The table below outlines representative stereoselective reactions applicable to indole scaffolds.
| Reaction Type | Typical Electrophile | Catalyst Type | Expected Outcome |
| Asymmetric Friedel-Crafts Alkylation | β-Nitrostyrenes | Chiral Cu(II)-Phosphine Complex | Enantioenriched 3-alkylated indole |
| Asymmetric Friedel-Crafts Alkylation | α,β-Unsaturated Ketones | Chiral Brønsted Acid | Enantioenriched 3-alkylated indole |
| Dearomative [3+2] Cycloaddition | N-Hydroxycarbamates | Dual Photoredox/Chiral Acid | Chiral Furoindoline Scaffold |
Application as Chiral Auxiliaries or Ligands (if applicable)
Currently, there is limited specific information in the reviewed literature regarding the application of this compound itself as a chiral auxiliary or ligand. The molecule is achiral and would require modification to incorporate a chiral element or be used in a way that generates a chiral environment.
However, the robust nature of the difluoromethylated indole scaffold makes it a potentially interesting platform for the design of new chiral ligands. For example, functional groups capable of coordinating to metals could be introduced at various positions (e.g., C-2 or via the 4-methyl group). If a chiral center is also incorporated into the molecule, the resulting compound could serve as a chiral ligand for asymmetric catalysis. The electronic properties imparted by the N-CHF2 group could influence the catalytic activity and selectivity of a metal center coordinated by such a ligand. Further research would be needed to explore this potential application.
Mechanistic Investigations of Difluoromethylation and Subsequent Reactions of Indoles
Detailed Exploration of Reaction Mechanisms: Radical, Polar, and Concerted Pathways
The difluoromethylation of indoles can proceed through several distinct mechanistic pathways, primarily categorized as radical, polar, and, less commonly, concerted processes. The operative mechanism is highly dependent on the choice of difluoromethylating agent, catalyst, and reaction conditions.
Radical Pathways Radical difluoromethylation has emerged as a powerful strategy, often employing mild conditions. rsc.org These reactions typically involve the generation of a difluoromethyl radical (•CF2H), which then reacts with the indole (B1671886) nucleus.
Generation of •CF2H: The •CF2H radical can be generated from various precursors through different initiation methods.
Photocatalysis: Visible-light photoredox catalysis is a common method where a photocatalyst, upon excitation, engages in a single-electron transfer (SET) with a difluoromethyl source like sodium difluoromethanesulfinate (HCF2SO2Na) or zinc(II) difluoromethanesulfinate (Zn(SO2CF2H)2) to generate the •CF2H radical. acs.orgnih.gov
Electrochemistry: Electrochemical oxidation provides a green, reagent-free method to generate •CF2H radicals from precursors such as HCF2SO2Na under catalyst- and oxidant-free conditions. nih.govrsc.org
EDA Complexes: In some photoinduced reactions, an electron donor-acceptor (EDA) complex can form between the electron-rich indole derivative and a difluoromethyl source (e.g., difluoromethyl tetrazole sulfone). rsc.org Visible light irradiation of this complex facilitates an SET process to generate the difluoromethyl radical. rsc.org
Reaction with Indole: Once generated, the nucleophilic •CF2H radical typically adds to an electron-deficient position of the indole ring. acs.org For many indole substrates, this addition occurs at the C2 or C3 position. The resulting radical intermediate is then oxidized to the final product. acs.orgnih.gov
Polar Pathways Polar mechanisms involve ionic intermediates and are prevalent in both N-difluoromethylation and C-H difluoromethylation reactions.
Nucleophilic Difluoromethylation (S_N2-type): This pathway is common for the N-difluoromethylation of indoles. The indole nitrogen is first deprotonated by a base to form an indolide anion. This potent nucleophile then attacks a difluoromethyl source with a leaving group, such as chlorodifluoromethane (B1668795) (Freon-22), in a substitution reaction. researchgate.netuniv.kiev.ua This method has been successfully applied to synthesize various N-difluoromethylindoles, including derivatives of 4-methylindole (B103444). researchgate.net
Difluorocarbene Intermediate: Under strongly basic conditions, reagents like chlorodifluoromethane can undergo α-elimination to form difluorocarbene (:CF2). researchgate.netcas.cn This highly reactive electrophilic intermediate can be trapped by the indolide anion. Subsequent protonation of the resulting anion yields the N-difluoromethyl indole.
Metal-Catalyzed Cross-Coupling: Transition metal catalysis (e.g., using palladium, copper, or nickel) enables the C-H difluoromethylation of indoles through polar organometallic cycles. cas.cnrsc.org A typical palladium-catalyzed cycle involves:
Oxidative Addition: A Pd(0) catalyst adds to an aryl (pseudo)halide, forming an Ar-Pd(II)-X intermediate. rsc.org
Transmetalation: The difluoromethyl group is transferred from a reagent (e.g., silicon-, zinc-, or silver-based) to the palladium center, displacing the halide. cas.cnresearchgate.net
Reductive Elimination: The Ar-CF2H bond is formed as the product is released, regenerating the Pd(0) catalyst. rsc.orgresearchgate.net
Radical-Polar Crossover Mechanisms Some transformations proceed via a "radical-polar crossover" mechanism. acs.org In one such organophotocatalyzed process, a radical cascade is initiated, but a key bond-forming step involves the generation of a carbocation intermediate which is then trapped by a nucleophile. acs.org
Identification and Characterization of Reactive Intermediates
The direct detection and characterization of short-lived reactive intermediates provide compelling evidence for proposed reaction mechanisms.
Radicals The involvement of the •CF2H radical is frequently confirmed through radical trapping experiments. When a radical scavenger such as 1,1-diphenylethylene (B42955) or TEMPO is added to the reaction, the formation of the desired difluoromethylated product is inhibited, and a trapped adduct can often be isolated and characterized. acs.orgnih.govrsc.org For instance, in a visible light-induced difluoromethylation/cyclization reaction, the addition of 1,1-diphenylethylene completely suppressed product formation and led to the isolation of a coupled compound, confirming the presence of a crucial radical pathway. nih.gov In SET-based mechanisms, the indole radical cation is another key intermediate. rsc.org
Carbenes Difluorocarbene (:CF2) is a moderately electrophilic and highly reactive intermediate. researchgate.net Its existence is often inferred from the reaction products and conditions (e.g., use of CHCl2F under phase-transfer catalysis). researchgate.net While its short lifetime makes direct observation difficult, its role is supported by its known reactivity patterns, such as insertion into N-H bonds after deprotonation. cas.cn
Organometallic Species In metal-catalyzed reactions, key organometallic intermediates can sometimes be prepared and studied independently to verify steps in the catalytic cycle. cas.cnresearchgate.net For example, in a cooperative palladium/silver dual catalytic system for difluoromethylating aryl halides, the key intermediates [(SIPr)Ag(CF2H)] and [(DPPF)Pd(Ph)(CF2H)] were synthesized and studied. researchgate.net These studies confirmed the feasibility of the transmetalation and reductive elimination steps. The stability and reactivity of these complexes depend heavily on the metal and the supporting ligands. cas.cn For instance, Ni(III) intermediates have been proposed in nickel-catalyzed difluoromethylations of aryl chlorides. rsc.org
The table below summarizes key reactive intermediates and the methods used for their identification.
| Intermediate | Associated Pathway | Method of Identification/Characterization | Reference |
|---|---|---|---|
| Difluoromethyl Radical (•CF2H) | Radical | Radical trapping experiments (e.g., with TEMPO, 1,1-diphenylethylene) | acs.orgnih.govrsc.org |
| Difluorocarbene (:CF2) | Polar | Inferred from reaction conditions (e.g., CHCl2F/base) and product analysis | researchgate.netcas.cn |
| Organopalladium(II) Complex (Ar-Pd(II)-CF2H) | Polar (Metal-Catalyzed) | Independent synthesis and reactivity studies; mechanistic probes | researchgate.net |
| Organonickel(III) Complex (Ar-Ni(III)-CF2H) | Polar (Metal-Catalyzed) | Proposed based on mechanistic studies and precedent | rsc.org |
| Indole Radical Cation | Radical (SET) | Cyclic voltammetry; inferred from photoinduced EDA complex formation | nih.govrsc.org |
Role of Catalyst-Substrate Interactions and Transition States
The interaction between the catalyst and the indole substrate is fundamental to the efficiency and selectivity of the difluoromethylation reaction.
In photocatalytic systems, the formation of a pre-complex can be critical. For instance, the reaction between certain indole derivatives and difluoromethyl tetrazole sulfone is believed to proceed through an EDA complex. rsc.org This pre-association facilitates the crucial SET event upon photoirradiation.
In transition metal-catalyzed C-H functionalization, the catalyst must be brought into proximity of the target C-H bond. While not always required, directing groups attached to the indole nitrogen can coordinate to the metal center, positioning it for a site-selective C-H activation step via mechanisms like concerted metalation-deprotonation.
The transition states of elementary steps in catalytic cycles dictate the reaction kinetics. In palladium-catalyzed cross-coupling, the reductive elimination step to form the C-CF2H bond has been studied. Notably, reductive elimination from a (difluoromethyl)palladium complex was found to be much faster than from an analogous (trifluoromethyl)palladium complex, which has significant implications for catalyst efficiency. researchgate.net The nature of the ligands on the metal center profoundly influences the energy of these transition states and can be tuned to optimize the reaction.
Kinetic and Thermodynamic Studies of Difluoromethylation Reactions
Kinetic and thermodynamic studies provide quantitative insight into reaction rates, activation barriers, and product stability, which helps to distinguish between competing mechanistic pathways.
Computational studies have been employed to investigate the atmospheric oxidation kinetics of indole initiated by •OH and •Cl radicals. copernicus.orgcopernicus.org These studies calculate rate constants and reaction barriers, revealing that •OH addition is the dominant pathway, while for •Cl, both addition and H-abstraction are feasible. copernicus.org While not focused on difluoromethylation, this research provides a framework and comparative kinetic data for radical reactions of indoles. For the reaction of indole with •OH, the calculated rate constant is 7.9×10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is close to the experimental value of 1.5×10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. copernicus.org
Experimentally, reaction kinetics can be followed using techniques like ¹H NMR or UV-Vis spectroscopy to monitor the concentration of reactants and products over time. mdpi.com This data allows for the determination of rate constants and activation parameters (enthalpy and entropy of activation).
Thermodynamic control versus kinetic control can often be distinguished by the reaction temperature. In some reactions, a kinetically favored product may form faster at lower temperatures, while a more stable, thermodynamically favored product predominates at higher temperatures or after extended reaction times. mdpi.com For the N-difluoromethylation of substituted indoles, the reaction outcome is influenced by the electronic properties of the substituent, with electron-withdrawing groups requiring milder conditions than electron-donating groups, reflecting differences in the nucleophilicity of the indole and the stability of intermediates. researchgate.net
The table below presents a conceptual summary of kinetic and thermodynamic factors.
| Parameter | Significance in Mechanistic Studies | Example/Method of Determination |
|---|---|---|
| Rate Constant (k) | Quantifies the speed of a reaction; helps identify the rate-determining step. | Calculated computationally; measured experimentally by monitoring concentration vs. time (NMR, UV-Vis). copernicus.orgmdpi.com |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur; related to the transition state energy. | Determined from the temperature dependence of the rate constant (Arrhenius plot). mdpi.com |
| Reaction Enthalpy (ΔH) | Determines if a reaction is exothermic or endothermic; relates to product stability. | Calorimetry; computational chemistry. researchgate.net |
| Kinetic vs. Thermodynamic Control | Determines the product distribution based on reaction conditions (e.g., temperature, time). | Analysis of product ratios under different conditions. mdpi.com |
Use of Deuterium (B1214612) Labeling and Crossover Experiments for Mechanistic Elucidation
Isotope labeling is a powerful tool for probing reaction mechanisms. The use of deuterium (D) provides a subtle change that can have a measurable impact on reaction kinetics or be tracked in the final products.
Deuterium Labeling and Kinetic Isotope Effects (KIE) The development of deuterated difluoromethylating reagents, which can generate the •CF2D radical, has been instrumental in mechanistic studies. rsc.orgnih.gov By comparing the rate of a reaction involving a C-H bond cleavage with the rate of the same reaction involving a C-D bond cleavage, one can determine the kinetic isotope effect (KIE). A significant primary KIE (typically >2) indicates that the C-H bond is broken in the rate-determining step of the reaction. This is particularly useful for investigating C-H activation/functionalization mechanisms. rsc.org Deuterium labeling also serves as a precise molecular tracer, allowing chemists to follow the path of atoms from reactants to products without altering the fundamental chemical properties of the molecules involved. nih.gov
Crossover Experiments Crossover experiments are designed to distinguish between intramolecular and intermolecular reaction pathways. In a typical experiment, two similar but distinct substrates are allowed to react simultaneously. For example, one might react a mixture of 5-methylindole (B121678) and 5-methoxyindole (B15748) with a difluoromethylating agent. If the reaction is purely intramolecular, only the non-crossover products will be formed. If fragments or intermediates can "cross over" from one substrate to another (an intermolecular process), then mixed or crossover products will also be detected. This technique is invaluable for understanding mechanisms in catalysis and rearrangements.
Advanced Spectroscopic and Computational Analysis of 1 Difluoromethyl 4 Methyl 1h Indole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 1-(difluoromethyl)-4-methyl-1H-indole, both ¹H and ¹⁹F NMR have been utilized to characterize its structure.
In the ¹H NMR spectrum, recorded in deuterochloroform (CDCl₃), the protons of the 4-methyl-indole core exhibit characteristic chemical shifts. The methyl group protons (CH₃) appear as a singlet at approximately 2.61 ppm. The proton on the difluoromethyl group (N-CHF₂) presents as a triplet at 7.28 ppm, with a coupling constant (J) of 60 Hz, indicative of its coupling to the two adjacent fluorine atoms. The aromatic protons of the indole (B1671886) ring appear in the region of 6.72 to 7.43 ppm, with specific signals corresponding to the protons at positions 2, 3, 5, 6, and 7 of the indole nucleus.
The ¹⁹F NMR spectrum in CDCl₃ shows a doublet for the difluoromethyl group at a chemical shift of -90.5 ppm, with a coupling constant (J) of 60 Hz, confirming the coupling with the adjacent proton.
While ¹H and ¹⁹F NMR provide foundational structural information, a complete and unambiguous assignment of all proton and carbon signals would necessitate two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These advanced techniques would allow for the definitive correlation of proton and carbon signals, providing a more detailed picture of the molecular connectivity and facilitating a more in-depth conformational analysis. To date, such detailed 2D NMR studies for this compound have not been reported in the available literature.
Table 1: ¹H and ¹⁹F NMR Spectroscopic Data for this compound in CDCl₃
| Atom | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| CH₃ | s | 2.61 | - |
| H-2/H-3/H-5/H-6/H-7 | m | 6.72-7.43 | - |
| N-CHF₂ | t | 7.28 | 60 |
| N-CHF₂ | d | -90.5 | 60 |
Data compiled from available research literature.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₁₀H₉F₂N. High-resolution mass spectrometry (HRMS) would be the definitive technique to confirm this molecular formula by providing a highly accurate mass measurement of the molecular ion.
Upon ionization in a mass spectrometer, typically through electron impact (EI), the molecular ion of this compound would be generated. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a "fingerprint" of the molecule, which can be used for structural confirmation.
A plausible fragmentation pathway for this compound would likely involve the loss of the difluoromethyl group or cleavage of the indole ring. However, without experimental high-resolution mass spectrometry data, a detailed analysis of the fragmentation pattern remains speculative. Such data would be crucial for understanding the stability of the molecular ion and the preferred fragmentation routes, providing valuable information for the structural characterization of this and related compounds.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the methyl group and the aromatic ring, the C=C stretching of the aromatic system, and the C-N stretching of the indole ring. Furthermore, the C-F stretching vibrations of the difluoromethyl group would give rise to strong absorption bands, typically in the region of 1000-1200 cm⁻¹.
A comprehensive vibrational analysis, combining experimental IR and Raman data with theoretical calculations, such as Density Functional Theory (DFT), would allow for a detailed assignment of the observed vibrational modes. This would provide valuable insights into the molecular structure and bonding of this compound. However, specific experimental IR and Raman spectra for this compound are not currently available in the public domain.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide invaluable information about its solid-state conformation, bond lengths, bond angles, and any intermolecular interactions, such as hydrogen bonding or π-π stacking.
This technique would reveal the preferred conformation of the difluoromethyl group relative to the indole ring in the solid state and how the molecules pack in the crystal lattice. Such information is crucial for understanding the physical properties of the compound and can provide insights into its behavior in biological systems.
While X-ray crystallographic studies have been conducted on other substituted indole derivatives, there are currently no published crystal structures for this compound.
Computational Chemistry and Quantum Mechanical Calculations
Computational chemistry and quantum mechanical calculations offer a powerful approach to complement experimental data and to predict the properties of molecules.
Prediction of Electronic Properties and Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method to predict the electronic properties of molecules. For this compound, DFT calculations could be employed to determine its electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Conformational Landscapes and Energy Minima
The difluoromethyl group attached to the nitrogen atom of the indole ring can rotate, leading to different conformations. Computational methods, such as potential energy surface (PES) scans, can be used to explore the conformational landscape of this compound.
These calculations would identify the low-energy conformers (energy minima) and the energy barriers to rotation between them. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The conformational preferences can have a significant impact on the molecule's biological activity and its interaction with other molecules. While studies on the conformational analysis of other N-difluoromethylated indoles exist, specific computational studies detailing the conformational landscapes and energy minima for this compound are yet to be reported.
Reaction Pathway Calculations and Transition State Modeling
The exploration of chemical reactivity and mechanism is greatly enhanced by computational chemistry, which allows for the mapping of potential energy surfaces for a given reaction. cuny.edu For a molecule like this compound, this would involve the use of quantum mechanical methods, most commonly Density Functional Theory (DFT), to model the transformation from reactants to products through a high-energy transition state. cuny.edu
Methodology: A typical computational study of a reaction pathway begins with the optimization of the geometries of the reactants and products. cuny.edu Following this, a transition state search is initiated. This involves locating a first-order saddle point on the potential energy surface, which corresponds to the highest energy barrier along the reaction coordinate. cuny.edu Techniques such as Linear Synchronous Transit (LST) or Quadratic Synchronous Transit (QST) are often used to generate an initial guess for the transition state structure. cuny.edu
Once a transition state is located, frequency calculations are performed to confirm its identity; a true transition state is characterized by having exactly one imaginary frequency. cuny.edu This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, essentially the motion of the atoms as they traverse the energy barrier. cuny.edu Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products.
The primary output of these calculations is the activation energy (ΔG‡), which is the difference in Gibbs free energy between the transition state and the reactants. This value is crucial for predicting the rate of a reaction. A lower activation energy implies a faster reaction rate.
Illustrative Data for a Hypothetical Reaction: While specific reaction pathway calculations for this compound are not available in the reviewed literature, the following table illustrates the type of data that would be generated for a hypothetical electrophilic substitution reaction. Such tables are fundamental to comparing different potential pathways and understanding reaction selectivity.
| Reaction Step | Structure | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Number of Imaginary Frequencies |
|---|---|---|---|---|
| Reactants | This compound + E+ | 0.00 | - | 0 |
| Transition State (TS1) | [Indole-E]+ Complex | +15.2 | C3-E bond forming: 2.15 | 1 |
| Intermediate (Sigma Complex) | Wheland Intermediate | +5.8 | C3-E bond formed: 1.50 | 0 |
| Transition State (TS2) | [Deprotonation] | +8.5 | C3-H bond breaking: 1.85 | 1 |
| Products | 3-E-1-(difluoromethyl)-4-methyl-1H-indole + H+ | -10.3 | - | 0 |
Note: The data in this table is hypothetical and serves to illustrate the output of reaction pathway calculations.
Analysis of Fluorine’s Electronic Effects on the Indole Core
The introduction of a difluoromethyl (CHF2) group at the nitrogen atom of the indole ring is expected to significantly alter the electronic landscape of the molecule. The high electronegativity of the two fluorine atoms imparts a strong inductive electron-withdrawing effect (-I) to the CHF2 group.
Modulation of Aromaticity: The aromaticity of the indole core, a key determinant of its stability and reactivity, is likely influenced. While a direct calculation for this compound is unavailable, studies on other heterocyclic systems show that strong electron-withdrawing groups can impact aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS). nih.gov The electron-withdrawing nature of the N-CHF2 group would likely decrease the π-electron delocalization within the indole ring to some extent.
Influence on Reactivity: The reduced electron density on the indole nucleus would deactivate the ring towards electrophilic aromatic substitution, a characteristic reaction of indoles. The C3 position of the indole ring is typically the most nucleophilic and prone to attack by electrophiles. The N-CHF2 group would render this position less reactive compared to an N-alkyl or N-H indole. Conversely, this deactivation could make the molecule more stable towards oxidative processes. nih.gov
The presence of the 4-methyl group, an electron-donating group (+I, hyperconjugation), will counteract the deactivating effect of the N-CHF2 group to a small degree by pushing electron density into the benzene (B151609) portion of the indole core. The interplay between the electron-donating 4-methyl group and the electron-withdrawing 1-difluoromethyl group would result in a unique electronic distribution that dictates the molecule's specific chemical properties.
To quantify these effects, computational methods such as Natural Bond Orbital (NBO) analysis would be used to calculate atomic charges, and Frontier Molecular Orbital (FMO) analysis would reveal the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy, for instance, would be consistent with reduced susceptibility to electrophilic attack.
The following table provides a comparative illustration of the expected electronic influence of various substituents on the indole nitrogen, based on established substituent effects.
| Substituent (at N1) | Electronic Effect | Expected Impact on Indole C3 Nucleophilicity | Expected Impact on HOMO Energy |
|---|---|---|---|
| -H | Neutral | Baseline | Baseline |
| -CH3 (Methyl) | Weakly Electron-Donating (+I) | Increased | Increased |
| -COCH3 (Acetyl) | Strongly Electron-Withdrawing (-I, -M) | Significantly Decreased | Significantly Decreased |
| -SO2Ph (Phenylsulfonyl) | Strongly Electron-Withdrawing (-I, -M) | Significantly Decreased | Significantly Decreased |
| -CHF2 (Difluoromethyl) | Strongly Electron-Withdrawing (-I) | Decreased | Decreased |
Note: The relative impacts in this table are qualitative and based on general chemical principles.
Synthetic Utility and Application Potential of 1 Difluoromethyl 4 Methyl 1h Indole As a Chemical Building Block
Design and Synthesis of Complex Organic Molecules Incorporating the N-Difluoromethylated Indole (B1671886) Motif
The N-difluoromethylated indole framework is a key component in the design of advanced organic molecules. Research has demonstrated its incorporation into complex structures, particularly for biological applications. The synthesis of the parent compound, 1-(difluoromethyl)-4-methyl-1H-indole, has been achieved through the direct N-difluoromethylation of 4-methylindole (B103444).
One established method involves using chlorodifluoromethane (B1668795) (Freon-22) as the difluoromethylating agent in the presence of a base. researchgate.net This reaction has been studied for a variety of substituted indoles, including those with electron-donating groups like the methyl group at the 4-position. researchgate.net The synthesis yields this compound as a stable, white solid, which can then be used in subsequent reactions. researchgate.net
The N-difluoromethyl indole motif has been successfully integrated into larger, more complex molecular architectures. For example, derivatives have been designed as potent antagonists for the 5-HT6 serotonin (B10506) receptor, a target for cognitive disorders like Alzheimer's disease. nih.govnih.govresearchgate.net In these designs, the difluoromethylated indole scaffold is typically attached to other cyclic systems, such as piperazine-substituted phenylsulfonyl groups, to achieve high affinity for the biological target. nih.govnih.gov The synthesis of these complex molecules relies on standard coupling methodologies where the pre-formed 1-(difluoromethyl)-indole derivative serves as a key building block.
| Property | Value/Description | Reference |
|---|---|---|
| Starting Material | 4-methyl-indole | researchgate.net |
| Difluoromethylating Agent | Chlorodifluoromethane (Freon-22) | researchgate.net |
| Product | This compound | researchgate.net |
| Appearance | White solid | researchgate.net |
| Molecular Formula | C10H9F2N | biosynth.comamericanelements.com |
| Molecular Weight | 181.18 g/mol | biosynth.comamericanelements.com |
Potential as Precursors for Agrochemicals and Related Chemical Entities (excluding efficacy/toxicity)
The difluoromethyl group is an important pharmacophore in modern agrochemicals, particularly in fungicides. acs.orgthieme.de The unique properties conferred by the CHF2 group can lead to novel modes of action or improved physicochemical properties of the resulting pesticides. acs.org While specific agrochemical applications of this compound are not extensively detailed in the literature, its structural motifs are present in active compounds.
For instance, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is a cornerstone of several highly successful succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. thieme.deresearchgate.net This highlights the value of the N-alkyl-difluoromethyl-heterocycle core in the design of new agrochemical candidates. The indole ring itself is also a component of various natural and synthetic compounds with relevance in agriculture. ontosight.ai
The synthesis of complex molecules containing a 1-(difluoromethyl)indole core, such as those with attached triazine moieties, points towards its potential use as a precursor for developing new herbicidal candidates. ontosight.ai The compound serves as a valuable starting material for creating libraries of novel indole-based derivatives for screening in agrochemical research. The continuous need for new agrochemicals to combat resistance makes building blocks like this compound of high interest for the synthesis of the next generation of crop protection agents. acs.org
Development in Materials Science (e.g., Polymers, Organic Electronics, Dyes - if specifically mentioned in academic literature)
Currently, there is a lack of specific academic literature detailing the application of this compound in the field of materials science. While indole derivatives have been explored for applications in organic electronics and as components of dyes, the specific utility of this N-difluoromethylated version has not been reported.
Utilization in Catalysis or Asymmetric Synthesis as Ligands or Chiral Building Blocks
The use of this compound as a ligand in catalysis or as a chiral building block in asymmetric synthesis is not prominently featured in the available scientific literature. While the development of chiral ligands and building blocks is a significant area of chemical research, and indole-based structures have been used in this context, specific examples employing the this compound scaffold are not described. nih.govbohrium.comnih.govmdpi.com
Exploration of Structure-Property Relationships for Novel Chemical Entities through Systematic Modification
Systematic modification of molecules containing the 1-(difluoromethyl)-indole scaffold is a key strategy for exploring structure-property relationships. Research into novel 5-HT6 receptor antagonists provides a clear example of this approach. In these studies, the difluoromethyl group is intentionally used as a replacement for other substituents, such as a methyl group, to probe its effect on biological activity and pharmacokinetic properties. nih.gov
One study demonstrated that replacing a methyl group with a difluoromethyl group on the indole core of a series of 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives led to a significant improvement in metabolic stability and bioavailability. nih.gov Specifically, the difluoromethylated compound 6p showed a 30-fold higher area under the curve (AUC) and better bioavailability (34.39%) compared to its methyl analog 6a (5.95%) in pharmacokinetic studies in rats. nih.gov This enhancement is attributed to the electronic properties and metabolic resistance of the CHF2 group. Such studies underscore the value of this compound as a building block for systematically fine-tuning the properties of new chemical entities. nih.gov
| Compound | Substituent | Bioavailability (Rat) | AUC (Rat, ng·h/mL) | Reference |
|---|---|---|---|---|
| 6a | Methyl | 5.95% | 9.37 | nih.gov |
| 6p | Difluoromethyl | 34.39% | 267 | nih.gov |
Future Research Directions and Perspectives in N Difluoromethylated Indole Chemistry
Development of Highly Enantioselective and Diastereoselective Difluoromethylation Methods
A significant frontier in the synthesis of fluorinated indole (B1671886) derivatives is the development of methods that afford high levels of stereocontrol. While methods for the synthesis of racemic N-difluoromethylated indoles have been established, the ability to control the stereochemistry at or near the indole core is crucial for the development of chiral drugs and materials.
Currently, the direct enantioselective N-difluoromethylation of indoles remains a formidable challenge. Future research will likely focus on the design and application of novel chiral catalysts capable of inducing asymmetry in the difluoromethylation step. One promising approach involves the use of chiral phosphoric acids (CPAs) as catalysts. CPAs have demonstrated remarkable success in a variety of asymmetric transformations, including the transfer hydrogenation of 3,3-difluoro-3H-indoles, yielding optically active difluoro-substituted indoline (B122111) derivatives with excellent enantioselectivity. This suggests that CPA-based catalytic systems could be adapted for the enantioselective N-difluoromethylation of indoles, potentially through the activation of a suitable difluoromethylating agent.
Another avenue of exploration lies in the development of chiral transition metal catalysts. Metal complexes featuring chiral ligands could facilitate the enantioselective transfer of a difluoromethyl group to the indole nitrogen. The exploration of various metals and ligand architectures will be essential to identify catalysts that provide high yields and enantiomeric excesses for a broad range of indole substrates.
Furthermore, diastereoselective difluoromethylation methods for indoles bearing existing stereocenters are also of great importance. Understanding the facial selectivity of the difluoromethylation reaction in the presence of a chiral auxiliary or a pre-existing stereocenter on the indole scaffold will be critical for the synthesis of complex, stereochemically defined molecules.
Table 1: Potential Catalytic Systems for Asymmetric N-Difluoromethylation of Indoles
| Catalyst Type | Potential Advantages | Key Challenges |
|---|---|---|
| Chiral Phosphoric Acids (CPAs) | Proven efficacy in asymmetric synthesis of fluorinated indolines; mild reaction conditions. | Development of CPAs that can effectively activate difluoromethylating agents for N-alkylation. |
| Chiral Transition Metal Complexes | High catalytic activity and tunability of ligands for optimizing enantioselectivity. | Catalyst poisoning by reactants or byproducts; cost and toxicity of some metals. |
Integration of Flow Chemistry and Continuous Processing for Scalable Synthesis
The translation of synthetic methodologies from the laboratory to an industrial scale often presents significant challenges, particularly for reactions involving hazardous reagents or intermediates. Flow chemistry and continuous processing offer a powerful solution to these challenges, enabling safer, more efficient, and scalable synthesis of N-difluoromethylated indoles like 1-(difluoromethyl)-4-methyl-1H-indole.
The use of fluorinated gases, such as chlorodifluoromethane (B1668795) (Freon-22) or fluoroform, as difluoromethylating agents is economically attractive but poses safety risks in traditional batch reactors due to their gaseous nature and potential for pressure buildup. Flow reactors, with their high surface-area-to-volume ratios, allow for excellent gas-liquid mixing and precise temperature control, mitigating these risks. Continuous-flow processes have been successfully developed for difluoromethylation reactions, demonstrating the feasibility of using these gaseous reagents in a controlled and scalable manner.
Microfluidic reactors, a subset of flow chemistry technology, offer even greater control over reaction parameters, enabling rapid optimization and the potential for on-demand synthesis. The synthesis of indole derivatives has been successfully demonstrated in microfluidic systems, highlighting the potential for integrating the synthesis of the indole core with the subsequent N-difluoromethylation step in a continuous, multi-step process.
Future research in this area will focus on developing robust and integrated flow-based synthetic routes to a wide range of N-difluoromethylated indoles. This will involve the optimization of reactor design, the development of immobilized catalysts and reagents to simplify purification, and the integration of in-line analytical techniques for real-time monitoring and process control. The successful implementation of these technologies will be crucial for the cost-effective and sustainable production of these valuable compounds.
Exploration of Novel Reactivity Modes for the Difluoromethyl Group
The N-difluoromethyl group is often considered a stable and relatively inert functional group, primarily valued for its ability to modulate the electronic and lipophilic properties of a molecule. However, exploring the latent reactivity of the N-CHF₂ group could unlock new avenues for the synthesis of novel and complex indole derivatives.
One intriguing possibility is the use of the N-difluoromethyl group as a "masked" nucleophile. While the C-H bond of the CHF₂ group is generally not acidic, under specific conditions with strong bases and in the presence of a suitable Lewis acid, it may be possible to deprotonate this position, generating a transient N-anionic species. This nucleophilic center could then be trapped with various electrophiles, allowing for the further functionalization of the difluoromethyl group itself.
Another area of potential exploration is the radical chemistry of the N-difluoromethyl group. Photoredox catalysis or other radical initiation methods could be employed to generate an N-difluoromethyl radical, which could then participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions. This would provide a powerful tool for the late-stage functionalization of N-difluoromethylated indoles.
Furthermore, the influence of the N-CHF₂ group on the reactivity of the indole ring itself warrants further investigation. The strong electron-withdrawing nature of the difluoromethyl group can alter the electron density distribution within the indole nucleus, potentially leading to novel regioselectivities in electrophilic aromatic substitution or other reactions. Understanding and harnessing these electronic effects will be key to expanding the synthetic utility of N-difluoromethylated indoles.
Bio-Inspired and Biomimetic Approaches to Fluorination
Nature has evolved highly specific and efficient enzymatic pathways for the biosynthesis of a limited number of organofluorine compounds. While there are no known natural examples of N-difluoromethylated indoles, the principles of enzymatic catalysis can inspire the development of novel and sustainable fluorination methods.
Bio-inspired catalysis, which utilizes synthetic catalysts that mimic the structure and function of enzymes, offers a promising approach. For example, the design of artificial metalloenzymes or small-molecule catalysts that can selectively activate a difluoromethyl source and transfer it to the indole nitrogen under mild, aqueous conditions would be a significant advancement. These catalysts could offer high levels of chemo-, regio-, and stereoselectivity, mirroring the precision of natural enzymatic reactions.
Furthermore, the exploration of enzymatic C-H activation and subsequent fluorination could provide a direct and atom-economical route to fluorinated indoles. While challenging, the directed evolution of existing enzymes or the de novo design of new biocatalysts for this purpose represents a long-term goal with the potential to revolutionize the synthesis of fluorinated organic molecules.
Computational Design and Discovery of Next-Generation Fluorinated Indole Derivatives and Their Synthetic Routes
The integration of computational chemistry and machine learning is poised to accelerate the discovery and development of new fluorinated indole derivatives with desired properties. In silico methods can be employed to predict the physicochemical and biological properties of virtual libraries of N-difluoromethylated indoles, allowing for the prioritization of synthetic targets with the highest potential.
Computational tools can also play a crucial role in the design of novel synthetic routes. Quantum mechanical calculations can be used to elucidate reaction mechanisms, predict the feasibility of proposed transformations, and identify key factors influencing reaction outcomes. This information can guide the experimental design of more efficient and selective synthetic methods.
Moreover, retrosynthetic analysis software, powered by artificial intelligence, can propose novel and non-intuitive synthetic pathways to complex N-difluoromethylated indole targets. By leveraging vast databases of chemical reactions, these tools can help chemists to overcome synthetic challenges and explore new areas of chemical space.
The synergy between computational prediction and experimental validation will be essential for the rapid and efficient discovery of next-generation fluorinated indole derivatives and the development of the innovative synthetic methodologies required to produce them.
Q & A
Q. What synthetic methodologies are effective for introducing the difluoromethyl group into indole derivatives?
The difluoromethyl group can be introduced via fluorination of aldehyde intermediates. For example, the Vilsmeier-Haack reaction is commonly used to form indole-3-carbaldehydes, which are then fluorinated using reagents like Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) . Evidence from analogous compounds (e.g., 4-fluoro-1H-indole derivatives) highlights the use of POCl₃ and DMF to generate aldehyde intermediates, followed by fluorination and reduction steps . Reaction optimization may require inert conditions (e.g., N₂ atmosphere) and polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Q. How is the purity and structure of 1-(difluoromethyl)-4-methyl-1H-indole confirmed post-synthesis?
Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural validation. For instance, in fluorinated indoles, ¹⁹F NMR typically shows characteristic quartets (e.g., δ = -122.62 ppm, J = 5.27 Hz for CF₂ groups) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while thin-layer chromatography (TLC) and HPLC assess purity . X-ray crystallography, as demonstrated for structurally similar indoles, can resolve steric effects of the difluoromethyl group .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s electronic and steric properties?
The difluoromethyl group (-CF₂H) exerts strong electron-withdrawing effects via inductive polarization, reducing electron density at the indole nitrogen and altering π-orbital conjugation . This enhances metabolic stability by resisting oxidative degradation. Sterically, the CF₂H group introduces conformational rigidity, as seen in crystallographic studies of fluorinated indoles, where it restricts rotational freedom around the C–CF₂H bond . These properties can be quantified using computational methods (e.g., DFT calculations) to map electrostatic potentials and steric maps.
Q. What analytical techniques resolve contradictions in reaction outcomes during synthesis?
Discrepancies in yield or byproduct formation can arise from competing pathways (e.g., over-fluorination or ring-opening). Advanced techniques include:
- LC-MS/MS : Identifies intermediates and side products in real-time .
- Isotopic Labeling : Traces fluorine incorporation efficiency (e.g., using ¹⁸O-labeled reagents).
- Variable-Temperature NMR : Detects transient intermediates or conformational changes . For example, in , NaBH₄ reduction of an aldehyde intermediate was monitored via ¹H NMR to confirm selective conversion to the alcohol.
Q. How can computational modeling predict the bioactivity of fluorinated indole derivatives?
Molecular docking and MD simulations evaluate interactions with biological targets. The CF₂H group’s stereoelectronic effects can enhance binding affinity to hydrophobic pockets (e.g., in enzymes like cytochrome P450). Studies on fluorinated pharmaceuticals suggest that fluorine’s van der Waals radius and low polarizability improve target complementarity . Tools like AutoDock Vina or Schrödinger Suite can model these interactions, using crystallographic data (e.g., PDB IDs) for validation .
Methodological Considerations
- Synthetic Challenges : Competing N-alkylation vs. C-alkylation in indole derivatives may require protecting groups (e.g., SEM or Boc) .
- Safety : Fluorinating agents (e.g., DAST) are moisture-sensitive and toxic; reactions should be conducted in fume hoods with strict PPE protocols .
- Data Interpretation : Contradictions in ¹⁹F NMR shifts (e.g., solvent-dependent variations) necessitate referencing internal standards (e.g., CFCl₃) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
